

GSK-LSD1 versus ORY-1001 efficacy

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Compound Focus: Gsk-lsd1

Cat. No.: S005651

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Compound Comparison at a Glance

Feature	GSK-LSD1	ORY-1001 (ladademstat)
Developmental Status	Preclinical research compound [1] [2] [3]	Clinical-stage asset (Phase II) [4]
Primary Application in Research	Tool compound for <i>in vitro</i> and <i>in vivo</i> mechanistic studies [1] [2]	Investigational therapy in clinical trials for hematologic cancers [4]
Reported Efficacy Data	Synergistic differentiation of AML cells with GSK3 inhibitor [1]; Reduced tumor burden in GBM stem cells & cardiac fibrosis models [2] [3]	100% ORR in combo with Aza+Ven for 1L AML; 67% ORR in combo with Gilteritinib for R/R FLT3mut AML [4]
Key Mechanisms Elucidated	Promotes differentiation by activating type I interferon pathway via IRF7/ β -catenin; suppresses pro-oncogenic WNT pathway [1]	Irreversibly inhibits LSD1 catalytic activity and disrupts its scaffolding function in oncogenic complexes; induces differentiation [4] [5]
Reported Synergistic Combinations	GSK3 inhibitors (e.g., LY2090314, 9-ING-41) [1]	Azacitidine, Venetoclax, Gilteritinib [4]

Detailed Experimental Data & Protocols

The following tables provide deeper insights into the experimental models and methodologies used to generate the efficacy data for each compound.

GSK-LSD1: Key Preclinical Findings

Experimental Context	Model / System	Protocol / Treatment	Key Outcome
AML Differentiation [1]	ER-HOXA9 mouse bone marrow model; diverse human AML cell lines	Combination of GSK-LSD1 (50 nM) with GSK3 inhibitor LY2090314 over 5 days. Readouts: lysozyme-GFP, CD11b/Gr-1 flow cytometry, colony formation.	Synergistic robust differentiation, proliferation arrest, and elimination of self-renewal across all cell lines.
In Vivo Efficacy [1]	Syngeneic HOXA9-MEIS1 mouse transplant model	<i>In vivo</i> drug treatment regimen.	Significant reduction in disease progression and lifespan extension with the GSK-LSD1 + GSK3i combo.
Glioblastoma (GBM) [2]	Patient-derived glioblastoma stem cell (GSC) lines; orthotopic xenograft mice	<i>In vitro</i> viability assays; <i>in vivo</i> treatment in mice.	Cytotoxic effects on GSCs irrespective of subtype; delayed reduction of tumor burden <i>in vivo</i> , but with tumor regrowth.

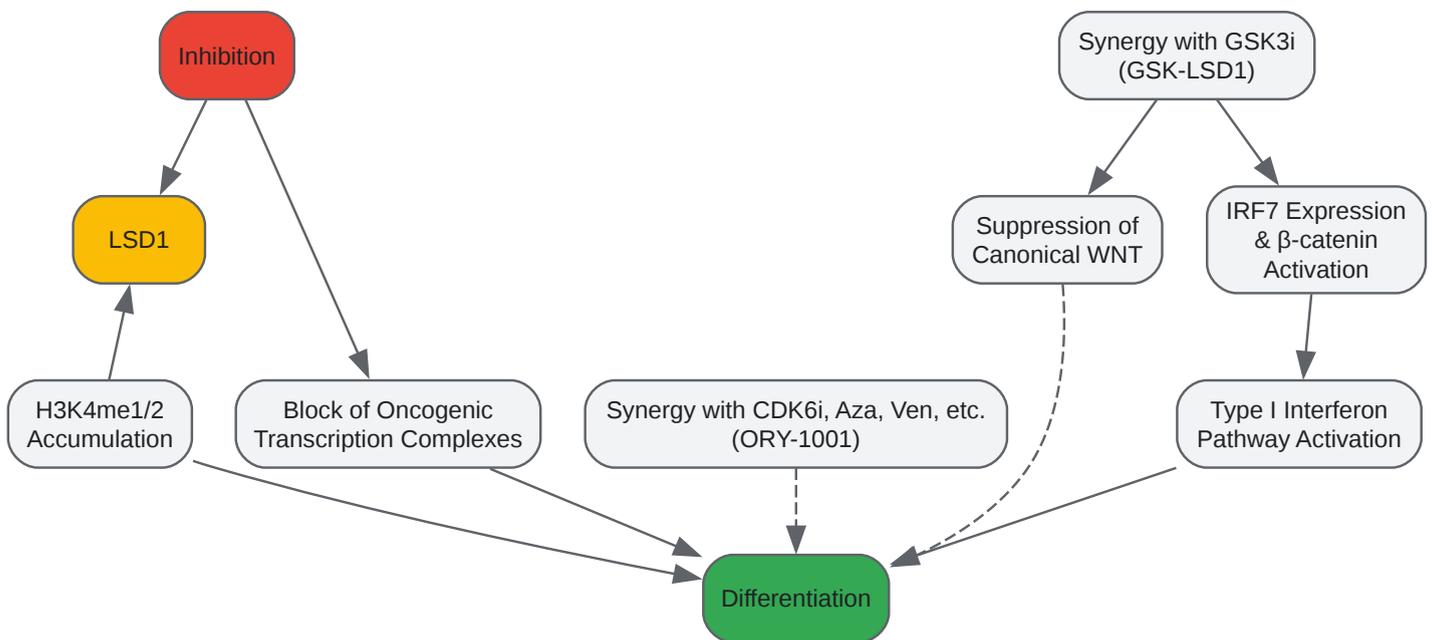
ORY-1001 (Iadademstat): Recent Clinical Trial Data

Clinical Context	Trial Design	Patient Population	Key Efficacy Results
Frontline AML [4]	Phase Ib, combination therapy	Newly diagnosed, unfit AML patients (n=8)	Iadademstat + Azacitidine + Venetoclax: 100% Overall Response Rate (ORR) , 88% Complete Remission (CR) [4].

Clinical Context	Trial Design	Patient Population	Key Efficacy Results
Relapsed/Refractory AML [4]	Phase Ib (FRIDA trial), combination therapy	FLT3-mutated R/R AML patients (n=12 evaluable at expansion dose)	ladademstat + Gilteritinib: 67% Response Rate , 58% Composite Complete Response (CR+CRh+CRi) [4].

Elucidated Signaling Pathways

The diagram below summarizes the core mechanistic pathway of LSD1 inhibition, which is relevant to both compounds, while also highlighting the distinct synergistic pathways investigated for **GSK-LSD1**.



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Interpretation and Research Considerations

Given the distinct developmental stages of **GSK-LSD1** and ORY-1001, your choice for further research or development depends heavily on your objectives:

- **For foundational biology research: GSK-LSD1** is a well-utilized tool compound. The extensive mechanistic data on its synergy with GSK3 inhibition provides a robust platform for exploring differentiation therapy in AML and other cancers [1].
- **For translational and clinical research: ORY-1001 (ladademstat)** is the more advanced candidate. Its strong efficacy in ongoing clinical trials, established safety profile in combinations, and multiple regulatory designations make it a validated candidate for further clinical development in oncology, particularly for AML [4].

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Address: Ontario, CA 91761, United States

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